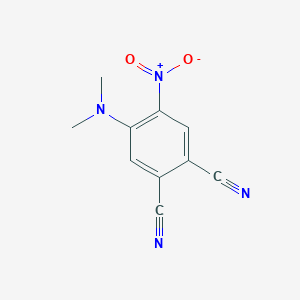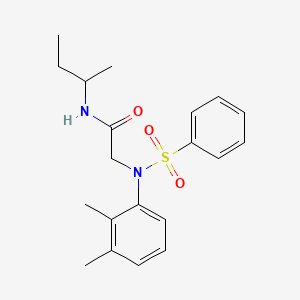
4-(dimethylamino)-5-nitrophthalonitrile
Descripción general
Descripción
4-(Dimethylamino)-5-nitrophthalonitrile, also known as DMAPN, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. DMAPN is a phthalonitrile derivative that contains both an electron-donating dimethylamino group and an electron-withdrawing nitro group, making it an excellent candidate for various applications in chemical and biological research.
Mecanismo De Acción
The mechanism of action of 4-(dimethylamino)-5-nitrophthalonitrile involves the activation of the carbonyl group in organic compounds. This compound can act as a nucleophilic catalyst, which facilitates the formation of a covalent bond between the carbonyl group and the nucleophile.
Biochemical and Physiological Effects:
This compound has been shown to have no significant biochemical or physiological effects on living organisms. However, it is essential to handle this compound with care as it is a toxic compound and can cause severe health hazards if mishandled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(dimethylamino)-5-nitrophthalonitrile has several advantages in laboratory experiments. It is a versatile compound that can be used as a catalyst in various organic reactions. It is also relatively easy to handle and store. However, this compound has some limitations. It is a toxic compound, and its handling requires proper safety precautions. Additionally, this compound is relatively expensive, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for the use of 4-(dimethylamino)-5-nitrophthalonitrile in scientific research. One possible direction is the development of new synthetic methods using this compound as a catalyst. Another potential direction is the use of this compound in the synthesis of new organic compounds with potential applications in various fields. Additionally, this compound can be used in the development of new drugs and pharmaceuticals. Further research is required to explore these potential applications fully.
Conclusion:
In conclusion, this compound is a versatile and unique compound that has gained significant attention in scientific research. Its potential applications in various fields, including organic synthesis and drug development, make it an essential compound for future research. While this compound has some limitations, its advantages make it an attractive option for laboratory experiments. Further research is required to fully understand the potential applications of this compound and its mechanism of action.
Aplicaciones Científicas De Investigación
4-(dimethylamino)-5-nitrophthalonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the synthesis of organic compounds. This compound can act as a catalyst in various organic reactions, such as Michael addition, aldol condensation, and Friedel-Crafts reaction.
Propiedades
IUPAC Name |
4-(dimethylamino)-5-nitrobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c1-13(2)9-3-7(5-11)8(6-12)4-10(9)14(15)16/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVISTEGVDYRVEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C(=C1)C#N)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2S*,4R*,6S*)-2-benzyl-6-(4-methyl-1H-imidazol-5-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3970290.png)

![6-(3-bromobenzylidene)-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3970297.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3970302.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B3970307.png)
![4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-nitrobenzoate](/img/structure/B3970308.png)
![2-{4-[1-(4-ethylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3970316.png)


![1-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970351.png)
![4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 3-methylbenzoate](/img/structure/B3970352.png)
![3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B3970357.png)
